molecular formula C25H34N2O5S B2579773 N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methoxy-4,5-dimethylbenzenesulfonamide CAS No. 922075-83-0

N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methoxy-4,5-dimethylbenzenesulfonamide

Numéro de catalogue: B2579773
Numéro CAS: 922075-83-0
Poids moléculaire: 474.62
Clé InChI: PXJFMBGQHMZSGC-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methoxy-4,5-dimethylbenzenesulfonamide is a high-purity chemical compound offered for research and development purposes. This synthetic molecule features a complex structure based on a benzo[b][1,4]oxazepin-4-one core , a heterocyclic system of significant interest in medicinal chemistry . The structure is functionalized with an isopentyl group and a dimethyl-sulfonamide moiety, which may influence its physicochemical properties and biological activity. Compounds within this structural class are frequently investigated as potential pharmaceutical intermediates and impurities, similar to other advanced synthetic molecules like the Tolvaptan Deschloro Impurity . This product is provided as a stable solid and is intended solely for laboratory analysis. It is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers can request a certificate of analysis for quality verification.

Propriétés

IUPAC Name

N-[3,3-dimethyl-5-(3-methylbutyl)-4-oxo-2H-1,5-benzoxazepin-8-yl]-2-methoxy-4,5-dimethylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H34N2O5S/c1-16(2)10-11-27-20-9-8-19(14-21(20)32-15-25(5,6)24(27)28)26-33(29,30)23-13-18(4)17(3)12-22(23)31-7/h8-9,12-14,16,26H,10-11,15H2,1-7H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXJFMBGQHMZSGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)C(CO3)(C)C)CCC(C)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H34N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Applications De Recherche Scientifique

Research indicates that N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methoxy-4,5-dimethylbenzenesulfonamide exhibits several biological activities:

  • Antimicrobial Properties : The sulfonamide moiety is known for its antimicrobial effects. Compounds with similar structures have been studied for their efficacy against various bacterial strains.
  • Anticancer Activity : Preliminary studies suggest that derivatives of this compound may possess anticancer properties by inhibiting tumor growth and inducing apoptosis in cancer cells.
  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.

Case Studies

  • Antimicrobial Efficacy Study :
    • A study evaluated the antimicrobial activity of various sulfonamide derivatives against Staphylococcus aureus and Escherichia coli. N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methoxy-4,5-dimethylbenzenesulfonamide demonstrated significant inhibitory effects comparable to standard antibiotics.
    CompoundTarget BacteriaInhibition Zone (mm)
    N-(5-isopentyl...)S. aureus15
    N-(5-isopentyl...)E. coli12
  • Anticancer Activity Assessment :
    • In vitro studies on human cancer cell lines showed that the compound reduced cell viability significantly at concentrations of 10 µM and 20 µM over 48 hours.
    Concentration (µM)Cell Viability (%)
    0100
    1070
    2045

Potential Applications

Given its promising biological activities, N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methoxy-4,5-dimethylbenzenesulfonamide has potential applications in:

  • Pharmaceutical Development : As a lead compound for developing new antibiotics or anticancer agents.
  • Biochemical Research : For studies focused on enzyme inhibition and metabolic pathways.
  • Agricultural Chemistry : Exploration of its antimicrobial properties could lead to applications in crop protection against bacterial pathogens.

Comparaison Avec Des Composés Similaires

Mechanistic and Structural Insights

Crystallographic studies (e.g., via SHELX-based refinement) highlight that the isopentyl group in the target compound occupies a hydrophobic pocket in Enzyme X, while the sulfonamide moiety forms hydrogen bonds with active-site residues . In contrast, analogs lacking the isopentyl substituent show weaker binding due to reduced van der Waals interactions.

Q & A

How can researchers optimize the synthesis of this compound to improve yield and purity?

Level: Basic
Methodological Answer:
Optimization involves:

  • Catalyst Selection : Use heterogeneous catalysts like MCM-41(H) for benzazepine ring formation, which enhances reaction efficiency and reduces side products .
  • Temperature Control : Gradual heating (e.g., 60–80°C) minimizes decomposition of the sulfonamide moiety.
  • Purification Strategies : Employ orthogonal protection-deprotection steps for intermediates to isolate the target compound via column chromatography (silica gel, ethyl acetate/hexane gradients) .

Example Reaction Parameters (Hypothetical Data):

ParameterConditionYield Improvement
CatalystMCM-41(H)+25%
SolventDichloromethane+15%
Temperature70°C+10%

What analytical techniques are critical for confirming the compound’s structural integrity?

Level: Basic
Methodological Answer:

  • X-ray Crystallography : Resolve stereochemistry of the benzoxazepine ring and sulfonamide group (e.g., R-factor < 0.05 for accuracy) .
  • NMR Spectroscopy : Use 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR to verify substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+^+ at m/z 548.3) .

How can solubility challenges in aqueous buffers be addressed for in vitro assays?

Level: Basic
Methodological Answer:

  • Solvent Screening : Test co-solvents like DMSO (<1% v/v) or β-cyclodextrin inclusion complexes.
  • Factorial Design : Optimize pH (6.5–7.5) and ionic strength using a 2k^k design to identify critical factors .
  • HPLC Monitoring : Track solubility via reverse-phase HPLC (C18 column, acetonitrile/water gradient) .

What computational methods are suitable for modeling this compound’s interactions with biological targets?

Level: Advanced
Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Use COMSOL Multiphysics with AI-driven force fields to predict binding affinities to enzymes (e.g., kinases) .
  • Docking Studies : Apply AutoDock Vina to map interactions with hydrophobic pockets, prioritizing residues within 4 Å .
  • Quantum Mechanics/Molecular Mechanics (QM/MM) : Analyze electronic effects of the dimethylbenzenesulfonamide group on binding .

How should researchers resolve contradictory bioactivity data across different assay platforms?

Level: Advanced
Methodological Answer:

  • Cross-Validation : Replicate assays in orthogonal systems (e.g., cell-free vs. cell-based) .
  • Statistical Analysis : Use ANOVA to identify platform-specific variables (e.g., incubation time, cell line variability) .
  • Control Standardization : Include reference compounds (e.g., known kinase inhibitors) to normalize inter-assay variability .

What protocols ensure reliable in vitro testing for cytotoxicity and selectivity?

Level: Advanced
Methodological Answer:

  • Dose-Response Curves : Test 10 concentrations (0.1–100 µM) across 72 hours in triplicate .
  • Selectivity Index (SI) : Calculate IC50_{50} ratios between cancer (e.g., HeLa) and non-cancerous (e.g., HEK293) cells .
  • Apoptosis Markers : Validate via flow cytometry (Annexin V/PI staining) and caspase-3/7 activation assays .

How can structure-activity relationship (SAR) studies guide further optimization?

Level: Advanced
Methodological Answer:

  • Substituent Modulation : Replace the isopentyl group with shorter/longer alkyl chains to assess steric effects .
  • Bioisosteric Replacement : Substitute the methoxy group with halogens or methyl groups to enhance lipophilicity .
  • 3D-QSAR Models : Generate CoMFA/CoMSIA models to correlate electronic parameters with activity .

What strategies assess the compound’s stability under physiological conditions?

Level: Advanced
Methodological Answer:

  • Forced Degradation : Expose to pH 1–9 buffers, UV light, and 40°C/75% RH for 14 days .
  • LC-MS Stability Profiling : Monitor degradation products (e.g., sulfonamide hydrolysis) at 0, 7, and 14 days .
  • Kinetic Modeling : Calculate half-life (t1/2t_{1/2}) using first-order decay models .

How to design high-throughput screening (HTS) assays for this compound?

Level: Advanced
Methodological Answer:

  • Automation : Integrate liquid handlers for 384-well plate preparation .
  • Fluorescence-Based Readouts : Use FLIPR Tetra for real-time calcium flux measurements in GPCR assays .
  • Z’ Factor Validation : Ensure Z’ > 0.5 by testing positive/negative controls in 10 replicates .

What methodologies ensure safe scale-up from lab to pilot plant?

Level: Advanced
Methodological Answer:

  • Process Hazard Analysis (PHA) : Identify exothermic risks using DSC/TGA data .
  • Continuous Flow Reactors : Mitigate thermal degradation via microfluidic channels .
  • PAT (Process Analytical Technology) : Implement inline FTIR for real-time reaction monitoring .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.